molecular formula C19H16ClNO4 B1664264 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide CAS No. 944261-79-4

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide

Cat. No. B1664264
M. Wt: 357.8 g/mol
InChI Key: VHKBTPQDHDSBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide” is also known as A-803467 . It is a potent and selective blocker of the Nav1.8 sodium channel . This channel contributes to action potential electrogenesis in neurons .

Scientific Research Applications

Synthesis and Antibacterial Activities

  • Furan-2-carboxamide derivatives, including analogs similar to 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide, have been synthesized and studied for their antibacterial activities. These compounds have shown effectiveness against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly against NDM-positive bacteria A. baumannii. Docking studies and molecular dynamics simulations have validated their interactions and stability with the active sites of these bacteria (Siddiqa et al., 2022).

Antagonists for Sphingosine-1-Phosphate Receptors

  • Furan-2-carboxamide derivatives have been discovered as potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists. These compounds could serve as therapeutic agents for treating influenza infection and understanding the biological functions of the S1P4 receptor. The structural modifications of these compounds have led to the identification of highly selective S1P4 antagonists with low nanomolar activity (Guerrero et al., 2011).

Urotensin-II Receptor Antagonists

  • A series of 5-arylfuran-2-carboxamide derivatives, similar in structure to the queried compound, have been synthesized and evaluated as potential urotensin-II receptor antagonists. These substances showed high potency and desirable pharmacokinetic profiles, indicating their potential as therapeutic agents (Lim et al., 2019).

Inhibitors of Lethal H5N1 Influenza A Viruses

  • Furan-carboxamide derivatives have been synthesized and identified as novel inhibitors of lethal H5N1 influenza A viruses. These compounds demonstrated significant anti-influenza activity, highlighting their potential as therapeutic agents in controlling influenza outbreaks (Yongshi et al., 2017).

Antitumor Activities

  • Furan-2-carboxamide derivatives have been synthesized and evaluated for their antitumor activities. Compounds such as 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide have shown promising antitumor activities in in vivo studies, indicating the potential of furan-2-carboxamide derivatives in cancer treatment (Xin, 2012).

Anticancer and Antimicrobial Activities

  • Furan moiety-containing substituted 2-aminopyrimidine derivatives, which share a structural similarity to the queried compound, have been studied for their anticancer and antimicrobial activities. In vitro studies and in silico docking have shown the effectiveness of these compounds, suggesting their potential in treating various diseases (Mathew & Ezhilarasi, 2021).

Cytotoxicity Studies

  • New furan-2-carboxylic acid derivatives have been isolated and evaluated for cytotoxicity against various cell lines. These studies contribute to understanding the potential therapeutic applications of furan derivatives in treating different types of cancer (Zhou et al., 2016).

Antioxidant and Antitumor Activity

  • Furan-2-carboxamide derivatives have been synthesized and studied for their antioxidant and antitumor activities. These compounds have shown potential in combating oxidative stress and inhibiting tumor growth, highlighting their therapeutic potential in various diseases (Yeşilkaynak et al., 2017).

Antimicrobial Activity

  • Schiff bases of 2-amino-4-(4-chlorophenyl)–N-(3-furan-2-ylmethyl carboxamido) thiophenes have been synthesized and screened for antimicrobial activity. These compounds provide insights into the development of new antimicrobial agents (Arora et al., 2013).

Synthesis and Structural Characterization

  • Various furan-2-carboxamide derivatives have been synthesized and structurally characterized. These studies provide foundational knowledge for further research and development of therapeutically relevant compounds (Guo et al., 2015).

Future Directions

The discovery of A-803467 and its ability to block Nav1.8 sodium channels in vivo has shown significant antinociception in animal models of neuropathic and inflammatory pain . This suggests potential future directions in pain management, particularly for conditions involving neuropathic and inflammatory pain .

properties

IUPAC Name

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKBTPQDHDSBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241480
Record name A-803467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide

CAS RN

944261-79-4
Record name A-803467
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944261794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-803467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 944261-79-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A-803467
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339LBH1395
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Reactant of Route 4
5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide

Citations

For This Compound
86
Citations
S McGaraughty, KL Chu, MJC Scanio, ME Kort… - … of Pharmacology and …, 2008 - ASPET
We have recently reported that systemic delivery of A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], a selective Na v 1.8 sodium channel blocker, reduces …
Number of citations: 81 jpet.aspetjournals.org
ME Kort, I Drizin, RJ Gregg, MJC Scanio… - Journal of medicinal …, 2008 - ACS Publications
Na v 1.8 (also known as PN3) is a tetrodotoxin-resistant (TTx-r) voltage-gated sodium channel (VGSC) that is highly expressed on small diameter sensory neurons and has been …
Number of citations: 106 pubs.acs.org
C Bladen, GW Zamponi - Molecular pharmacology, 2012 - ASPET
Voltage-gated sodium (Na v ) and calcium (Ca v ) channels play important roles in physiological processes, including neuronal and cardiac pacemaker activity, vascular smooth muscle …
Number of citations: 32 molpharm.aspetjournals.org
M Miranda-Morales, F Ochoa-Cortes, E Stern… - … of Pharmacology and …, 2010 - ASPET
Capsaicin-sensitive nerves mediate axon vasodilator reflexes in the intestine, but the ion channels underlying action potential (AP) propagation are poorly understood. To examine the …
Number of citations: 18 jpet.aspetjournals.org
P Yogeeswari, N Menon, A Semwal, M Arjun… - European journal of …, 2011 - Elsevier
Neuropathic pain is a chronic pain condition that occurs and persists in a heterogeneous group of etiologically different diseases characterized by a primary lesion or dysfunction of the …
Number of citations: 24 www.sciencedirect.com
J Yasuda, M Okada, H Yamawaki - Journal of Veterinary Medical …, 2015 - jstage.jst.go.jp
Endostatin, a fragment of collagen XVIII, is known as an endogenous angiogenesis inhibitor, and its serum concentration increases in various cardiovascular diseases. T-type Ca2+ …
Number of citations: 9 www.jstage.jst.go.jp
D Jurcakova, F Ru, M Kollarik, H Sun, J Krajewski… - Molecular …, 2018 - ASPET
We evaluated the effect of voltage-gated sodium channel 1 (Na V 1) blockers in three nonoverlapping C-fiber subtypes in the mouse skin: chloroquine (CQ)-sensitive C-fibers with high …
Number of citations: 22 molpharm.aspetjournals.org
S Liu, C Li, S You, Q Yan, S Luo, Y Fu - Molecules, 2022 - mdpi.com
In our work of screening analgesic peptides from the conotoxin libraries of diverse Conus species, we decoded a peptide sequence from Conus lividus and named it Lv32.1 (LvXXXIIA). …
Number of citations: 7 www.mdpi.com
M Jukic, D Kikelj, M Anderluh - Current medicinal chemistry, 2014 - ingentaconnect.com
Voltage-gated sodium channels are large transmembrane protein complexes responsible for the propagation and transmission of electrical impulses through nerve, muscle and …
Number of citations: 20 www.ingentaconnect.com
M Jukič, D Kikelj, M Anderluh - researchgate.net
Voltage-gated sodium channels are large transmembrane protein complexes responsible for the propagation and transmission of electrical impulses through nerve, muscle and …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.